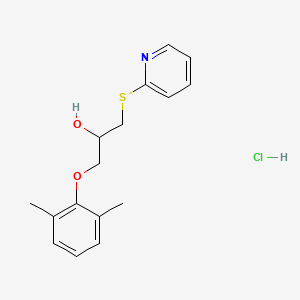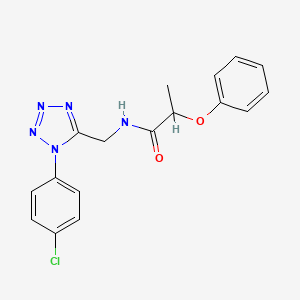
6-Bromo-2,3,4-trifluorobenzoic acid
Übersicht
Beschreibung
6-Bromo-2,3,4-trifluorobenzoic acid is a chemical compound with the molecular formula C7H2BrF3O2 and a molecular weight of 254.99 . It is a solid substance and is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 254.99 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
6-Bromo-2,3,4-trifluorobenzoic acid, as a derivative of bromo- and trifluorobenzoic acids, is utilized as an intermediate in various chemical syntheses. The process of continuous flow synthesis using microreactors has been reported for related compounds like 2,4,5-trifluorobenzoic acid, highlighting its significance in the pharmaceutical industry and material science. This method involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2, leading to high purity and high yield of the final product (Deng et al., 2015). Similarly, the synthesis of a library of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids through the fluoride-mediated alkylation of related compounds demonstrates the compound's utility in creating structurally diverse chemicals (Hardcastle et al., 2001).
Structural and Crystallography Studies
Compounds related to this compound have been extensively studied for their structural characteristics. For instance, the synthesis, crystal structures, and thermal behavior of complexes containing 2, 4, 6-trifluorobenzoate as a ligand have been researched, offering insights into coordination polymers and the molecular interactions involved (Lamann et al., 2012). Furthermore, the study of acid-base adducts of bromobenzo[d]thiazol-2-amine with various organic acids, including derivatives of trifluorobenzoic acid, highlights the importance of these compounds in understanding supramolecular assemblies and noncovalent interactions (Jin et al., 2014).
Organic Synthesis and Catalysis
The use of halobenzoic acids in catalyst-free P-C coupling reactions under specific conditions (like microwave irradiation in water) demonstrates the role of these compounds in the field of organic synthesis and catalysis. These processes are vital for creating a range of chemical products and intermediates, showcasing the broad application of halobenzoic acids in chemical manufacturing (Jablonkai & Keglevich, 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the development of malaria treatments, suggesting potential involvement in pathways related to parasitic infection .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, indicating good bioavailability .
Action Environment
The action of 6-Bromo-2,3,4-trifluorobenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed and dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
6-bromo-2,3,4-trifluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQROIXPDIHMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530145-53-0 | |
| Record name | 6-Bromo-2,3,4-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)
![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)



![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)
